Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as anti-tubercular , insecticidal , fungicidal , antiviral , herbicidal , and plant-growth-regulating activities.
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, Sahoo and co-workers synthesized a variety of new analogues by combining 1,3,4-oxadiazole and benzo[d]thiazole via Mannich reaction under conventional heating and improved microwave irradiations .Molecular Structure Analysis
The structure of benzothiazole derivatives is confirmed by various methods such as 1H-NMR, 13C-NMR, IR, MS and elemental analysis . In some cases, the structure is further determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be prepared by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined by various methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Antifungal Activity
Compounds similar to Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have shown moderate inhibition activity against fungi like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . This suggests potential use in the development of new antifungal agents .
Anti-tubercular Compounds
Benzothiazole based compounds have been found to have better inhibition potency against M. tuberculosis . This suggests that Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone could potentially be used in the development of new anti-tubercular drugs .
Apoptosis Induction
Some studies suggest that similar compounds can induce apoptosis in cancer cells . This could potentially make it useful in cancer research and treatment .
Quorum Sensing Inhibitors
Compounds bearing a benzo[d]thiazole moiety have been found to inhibit quorum sensing . This suggests potential use in the development of novel compounds that inhibit quorum sensing without being antibiotic .
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been found to have improved pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice . This suggests that Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone could potentially be used in the development of novel anti-Parkinsonian agents .
Agrochemicals
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . This suggests potential use in the research and development of agrochemicals .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects . They have been used in the development of anti-tubercular compounds , indicating potential targets within the Mycobacterium tuberculosis pathogen.
Mode of Action
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
tuberculosis , suggesting that the compound may have similar effects.
Future Directions
The future directions in the research of benzothiazole derivatives could involve the development of new synthetic methods, exploration of their biological activities, and the design of novel benzothiazole-based drugs . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds could be discussed against the target in search of a potent inhibitor with enhanced activity .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-15-12(20-17-8)9-6-18(7-9)14(19)13-16-10-4-2-3-5-11(10)21-13/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMHDMCPOVVNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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